Cas no 29868-42-6 (2,3-Di-Ac-Methyl beta-D-glucopyranoside)

2,3-Di-Ac-Methyl beta-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- 2,3-Di-Ac-Methyl beta-D-glucopyranoside

- 2,3-Di-O-Ac-Methyl alpha-D-glucopyranoside

- (2S,3R,4S,5R,6R)-3-(acetyloxy)-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-4-yl acetate

- [(2R,3R,4S,5R,6S)-5-acetyloxy-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] acetate

- 29868-42-6

- Methyl 2,3-di-O-acetyl-alpha-D-glucopyranoside, 95%

- (2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyldiacetate

- a-D-Glucopyranoside, methyl, 2,3-diacetate

- (2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate

-

- MDL: MFCD28016331

- インチ: InChI=1S/C11H18O8/c1-5(13)17-9-8(15)7(4-12)19-11(16-3)10(9)18-6(2)14/h7-12,15H,4H2,1-3H3

- InChIKey: KMZVCGGSHFHNFZ-NZFPMDFQSA-N

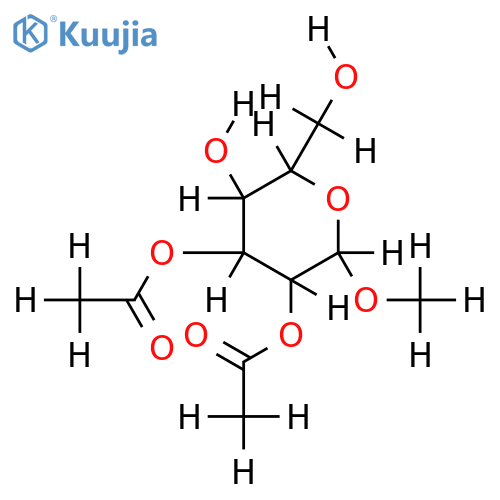

- ほほえんだ: COC1OC(CO)C(O)C(OC(C)=O)C1OC(C)=O

計算された属性

- せいみつぶんしりょう: 278.10016753g/mol

- どういたいしつりょう: 278.10016753g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 112Ų

じっけんとくせい

- ゆうかいてん: 90-98 °C

2,3-Di-Ac-Methyl beta-D-glucopyranoside セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:−20°C

2,3-Di-Ac-Methyl beta-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI46769-5g |

a-D-Glucopyranoside, methyl, 2,3-diacetate |

29868-42-6 | Min. 98% [1H-NMR] | 5g |

$683.00 | 2024-04-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 747963-5G |

Methyl 2,3-di-O-acetyl-α-D-glucopyranoside |

29868-42-6 | 95% | 5G |

¥5943.46 | 2022-02-24 | |

| A2B Chem LLC | AI46769-10g |

a-D-Glucopyranoside, methyl, 2,3-diacetate |

29868-42-6 | Min. 98% [1H-NMR] | 10g |

$1018.00 | 2024-04-20 | |

| A2B Chem LLC | AI46769-1g |

a-D-Glucopyranoside, methyl, 2,3-diacetate |

29868-42-6 | Min. 98% [1H-NMR] | 1g |

$283.00 | 2024-04-20 | |

| Alichem | A119002139-5g |

(2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate |

29868-42-6 | 95% | 5g |

$937.40 | 2023-09-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 747963-1G |

Methyl 2,3-di-O-acetyl-α-D-glucopyranoside |

29868-42-6 | 95% | 1G |

¥651.33 | 2022-02-24 | |

| A2B Chem LLC | AI46769-2g |

a-D-Glucopyranoside, methyl, 2,3-diacetate |

29868-42-6 | Min. 98% [1H-NMR] | 2g |

$400.00 | 2024-04-20 |

2,3-Di-Ac-Methyl beta-D-glucopyranoside 関連文献

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

2,3-Di-Ac-Methyl beta-D-glucopyranosideに関する追加情報

2,3-Di-Ac-Methyl beta-D-glucopyranoside: A Comprehensive Overview

The compound with CAS No 29868-42-6, known as 2,3-Di-Ac-Methyl beta-D-glucopyranoside, is a derivative of beta-D-glucopyranoside with acetyl groups attached at the 2 and 3 positions. This compound has garnered significant attention in the fields of carbohydrate chemistry, biochemistry, and pharmacology due to its unique structural properties and potential applications. The beta-D-glucopyranoside backbone is a common sugar derivative found in nature, and the addition of acetyl groups at specific positions introduces novel chemical and biological characteristics.

Recent studies have highlighted the importance of glycosylation in various biological processes, including cell signaling, immune response, and pathogen recognition. The 2,3-Di-Ac-Methyl beta-D-glucopyranoside structure provides a valuable model for understanding how modifications to sugar molecules can influence their interactions with proteins and other biomolecules. Researchers have employed advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the stereochemistry and conformational dynamics of this compound.

In terms of synthesis, the preparation of 2,3-Di-Ac-Methyl beta-D-glucopyranoside involves a multi-step process that typically includes protection/deprotection strategies to control the regioselectivity of acetylation. The use of mild conditions and selective reagents ensures that only the desired positions (C-2 and C-3) are modified without affecting other parts of the molecule. This approach has been optimized in recent years to improve yield and purity, making it more accessible for research purposes.

The biological activity of 2,3-Di-Ac-Methyl beta-D-glucopyranoside has been explored in several contexts. For instance, it has been shown to modulate the activity of glycosidases, enzymes that play a critical role in carbohydrate metabolism. This property makes it a potential lead compound for drug development targeting metabolic disorders or infectious diseases caused by glycosidase-dependent pathogens. Additionally, its ability to act as a substrate or inhibitor in enzymatic assays has made it a valuable tool in glycobiology research.

One of the most promising applications of 2,3-Di-Ac-Methyl beta-D-glucopyranoside lies in its potential as a glycomimetic agent. Glycomimetics are compounds designed to mimic or interfere with natural sugar structures, offering therapeutic benefits by modulating sugar-protein interactions. Recent advancements in computational chemistry have enabled researchers to predict how modifications like acetylation affect the binding affinity of this compound to specific proteins. These insights are paving the way for the design of more potent glycomimetic drugs.

Moreover, 2,3-Di-Ac-Methyl beta-D-glucopyranoside has been utilized as a building block in the synthesis of larger oligosaccharides and polysaccharides. Its modular structure allows for controlled assembly into complex carbohydrate architectures, which are essential for studying higher-order glycan functions. This capability has enhanced our understanding of glycan diversity and its role in health and disease.

Looking ahead, ongoing research is focused on expanding the functional group diversity of 2,3-Di-Ac-Methyl beta-D-glucopyranoside while maintaining its core structural features. By introducing additional substituents or modifying existing ones, scientists aim to unlock new chemical reactivities and biological activities. Such innovations will undoubtedly contribute to the development of novel therapeutics and diagnostic tools based on carbohydrate chemistry.

In conclusion, 2,3-Di-Ac-Methyl beta-D-glucopyranoside (CAS No 29868-42-6) stands as a testament to the intricate relationship between chemical structure and biological function. Its unique properties continue to inspire groundbreaking research across multiple disciplines, underscoring its importance as a key molecule in modern glycobiology.

29868-42-6 (2,3-Di-Ac-Methyl beta-D-glucopyranoside) 関連製品

- 2248319-52-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)

- 534-59-8(Butylmalonic acid)

- 2680665-76-1(benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate)

- 1261455-34-8(Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate)

- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 1805608-36-9(2-(Difluoromethyl)-6-iodo-4-methylpyridine-3-sulfonamide)

- 2166978-69-2(1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide)

- 70563-66-5(POLY(TETRAFLUOROPHENYLENE))

- 1805113-91-0(5-Bromo-2-nitro-4-(trifluoromethoxy)toluene)

- 1270803-91-2(tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate)